molecular formula C6H5BrN4 B1528148 8-Bromo-6-methyltetrazolo[1,5-a]pyridine CAS No. 1820712-78-4

8-Bromo-6-methyltetrazolo[1,5-a]pyridine

Cat. No.: B1528148
CAS No.: 1820712-78-4
M. Wt: 213.03 g/mol
InChI Key: UQTGCICJLNOAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-methyltetrazolo[1,5-a]pyridine (CAS 1820712-78-4) is a high-purity brominated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in advanced chemical research. With a molecular formula of C6H5BrN4 and a purity of 97% , this compound is primarily designed for use in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of the 6-methyltetrazolo[1,5-a]pyridine scaffold into more complex molecular architectures. The tetrazolo[1,5-a]pyridine core is a nitrogen-rich fused heterocycle of significant interest in medicinal chemistry and materials science. Synthetic methodologies for this class of compounds often involve the reaction of 2-halopyridines with azides or the treatment of pyridine N-oxides with azidation reagents . The bromine atom at the 8-position and the methyl group at the 6-position provide distinct reactive sites for further functionalization, allowing researchers to fine-tune the electronic properties and binding affinity of the resulting molecules. This makes it a critical building block in the exploration of new pharmacophores for drug discovery programs, particularly for developing targeted protein kinase inhibitors . Furthermore, related fused heterocycles like pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyridines have demonstrated a wide range of biological activities, including potent anticancer and enzyme inhibitory effects, highlighting the potential of this structural class in developing novel therapeutics . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

8-bromo-6-methyltetrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-2-5(7)6-8-9-10-11(6)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTGCICJLNOAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=N2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine generally involves the transformation of a suitably substituted 2-halopyridine derivative into the tetrazolo[1,5-a]pyridine framework by reaction with azide sources under controlled conditions. The key step is the formation of the tetrazole ring fused to the pyridine, achieved through nucleophilic substitution and ring closure.

Preparation of 8-Bromotetrazolo[1,5-a]pyridine Core

A well-documented method for synthesizing 8-bromotetrazolo[1,5-a]pyridine (a direct precursor or analog to this compound) involves the reaction of 3-bromo-2-chloropyridine with sodium azide in an acidic aqueous ethanol medium under sealed tube conditions:

  • Reagents and Conditions:

    • 3-bromo-2-chloropyridine (4.8 g, 25 mmol)
    • Sodium azide (NaN3, 2.0 equivalents)
    • Ethanol (10 mL), Water (30 mL)
    • Hydrochloric acid (HCl, 4 mL)
    • Sealed tube heated at 120 °C for 24 hours
  • Procedure:
    The reaction mixture is cooled to 0 °C after heating, precipitating the product, which is isolated by filtration and dried under high vacuum.

  • Yield and Physical Data:

    • Yield: 82%
    • Product: 8-bromotetrazolo[1,5-a]pyridine as a white solid
    • Spectral data consistent with literature

This method is noted for its safety precautions due to the potential hazards of azide chemistry and is typically performed in a fume hood.

Data Table: Summary of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield Notes
1 3-bromo-2-chloropyridine NaN3, EtOH/H2O, HCl, 120 °C, 24 h sealed tube 8-bromotetrazolo[1,5-a]pyridine 82% Azide cyclization, safety critical
2 6-methyl-3-bromo-2-chloropyridine Same as step 1 This compound Not explicitly reported Preserves methyl substituent
3 8-bromotetrazolo[1,5-a]pyridine Phenylboronic acid, Pd(PPh3)4, K2CO3, DME/H2O, 80 °C, 6 h 8-phenyltetrazolo[1,5-a]pyridine 92% Suzuki coupling for derivatization

Research Findings and Notes

  • The azide cyclization method using sodium azide in acidic aqueous ethanol is a robust and reliable approach for synthesizing tetrazolo[1,5-a]pyridines from halopyridine precursors.
  • The reaction requires sealed tube conditions at elevated temperature (120 °C) to facilitate ring closure.
  • Safety precautions are mandatory due to the toxicity and explosiveness of azides.
  • Substituents such as methyl groups at the 6-position are stable under these conditions, allowing direct preparation of this compound.
  • Palladium-catalyzed cross-coupling reactions enable further functionalization at the 8-position, expanding the utility of these compounds in medicinal chemistry and material science.
  • Characterization by NMR, HRMS, and melting point analysis confirms the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-methyltetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 8-methoxy-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine, while oxidation with potassium permanganate could produce a tetrazolopyridine derivative with an oxidized nitrogen atom .

Scientific Research Applications

8-Bromo-6-methyltetrazolo[1,5-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyltetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to inhibit enzymes that recognize carboxylate substrates. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Tetrazolo vs. Imidazo Derivatives

  • Biological Activity : Imidazo[1,5-a]pyridine derivatives exhibit potent EGFR inhibition (e.g., compound 3a in with sub-µM binding affinity) and antibacterial effects (MIC₅₀: 0.6–1.4 mg/ml) due to hydrophobic interactions with target proteins . In contrast, tetrazolo derivatives may require functionalization (e.g., addition of pharmacophoric groups) to achieve similar efficacy.

Tetrazolo vs. Pyrazolo Derivatives

  • Drug Development : Pyrazolo[1,5-a]pyridine scaffolds are well-established in drug design, exemplified by ibudilast, a marketed anti-inflammatory agent . The tetrazolo analog’s smaller size and higher nitrogen content may limit metabolic stability but could improve solubility for specific targets.
  • Synthesis : Pyrazolo derivatives are often synthesized via 1,3-dipolar cycloaddition , whereas tetrazolo compounds may require multi-step cyclization, as seen in imidazo[1,5-a]pyridine synthesis .

Halogen-Substituted Analogs

  • 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1433822-19-5): The triazole ring offers additional hydrogen-bonding sites, which could improve target engagement in kinase inhibitors .

Pharmacokinetic and Thermodynamic Considerations

  • Imidazo[1,5-a]pyridine derivatives binding to papain show Ki values of 13.75–99.30 mM, driven by hydrophobic and entropic interactions . Tetrazolo analogs, with higher polarity, might exhibit weaker binding but better aqueous solubility.

Biological Activity

Overview

8-Bromo-6-methyltetrazolo[1,5-a]pyridine is a heterocyclic compound characterized by a fused tetrazole and pyridine ring structure. Its molecular formula is C6H5BrN4C_6H_5BrN_4, and it has garnered attention in medicinal chemistry for its potential therapeutic applications. The compound's unique structural features, including a bromine atom at the 8-position and a methyl group at the 6-position of the tetrazole ring, contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can mimic carboxylic acids due to the presence of the tetrazole ring, allowing it to inhibit enzymes that recognize carboxylate substrates. Additionally, the bromine atom enhances binding affinity through halogen bonding, which may improve interactions with biological macromolecules such as enzymes and receptors involved in inflammatory and pain pathways.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory : The compound has been investigated for its potential to reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Analgesic : Its ability to modulate pain pathways suggests potential applications in pain relief therapies.
  • Antimicrobial : Preliminary studies indicate activity against various microbial strains.
  • Antitumor : Some derivatives have shown promise in inhibiting tumor growth in vitro.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison is made with other tetrazolo-pyridine derivatives:

Compound NameStructure TypeUnique Features
6-Bromo-[1,2,3,4]tetrazolo[1,5-A]pyridineTetrazolo-pyridineContains a nitro group at position 8
5-Bromo-6-methylpyrazolo[1,5-a]pyridinePyrazolo-pyridineFeatures a pyrazole ring instead of a tetrazole
2-Bromo-6-hydroxymethylpyridinePyridine derivativeHydroxymethyl substituent enhances reactivity

This table highlights how the unique bromine and methyl substitutions on this compound may influence its reactivity and biological activity compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.
  • Antimicrobial Properties : In vitro assays showed that this compound exhibited inhibitory effects against several bacterial strains. The compound's efficacy was comparable to standard antibiotics used in clinical settings.
  • Analgesic Effects : Research has indicated that this compound can alleviate pain responses in rodent models. The analgesic effect was attributed to its action on central nervous system receptors involved in pain modulation.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 8-bromo-6-methyltetrazolo[1,5-a]pyridine to improve yield and purity?

  • Methodological Answer : The synthesis often involves cyclocondensation reactions. For example, using 2-aminopyridine derivatives with brominated reagents under controlled conditions (e.g., polyphosphoric acid as a catalyst at 160°C) can enhance cyclization efficiency . Purity can be improved via recrystallization from pentane or ethanol, as demonstrated in similar triazolopyridine syntheses (yield: 65–90%) . Monitor reaction progress using TLC (silica gel, hexane:EtOAc 3:1) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the bromine and methyl substituents. The methyl group typically appears as a singlet at δ 2.3–2.5 ppm, while aromatic protons resonate between δ 7.5–8.5 ppm .
  • Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak at m/z 228.98 (C7_7H6_6BrN5_5) with isotopic patterns characteristic of bromine .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation in ethanol .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer : The compound is soluble in DMSO, DMF, and dichloromethane but poorly soluble in water. Prepare stock solutions in DMSO (10 mM) for biological assays, and store aliquots at -20°C to prevent degradation . For aqueous reactions, use co-solvents like ethanol (≤10% v/v) to enhance solubility without compromising stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from substituent positioning or assay conditions.

  • Structural Analog Comparison : Synthesize and test analogs (e.g., 8-chloro or 6-ethyl derivatives) to isolate substituent effects .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., cisplatin for IC50_{50} validation) .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like CDK inhibitors .

Q. How can the bromine substituent in this compound be leveraged for further functionalization?

  • Methodological Answer : The bromine atom serves as a site for cross-coupling reactions:

  • Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane, 90°C) to introduce aryl groups .
  • Buchwald-Hartwig Amination : Introduce amines using Pd2_2(dba)3_3 and Xantphos in toluene at 110°C .
  • Monitor reaction completion via GC-MS or 19F^{19}F-NMR if fluorine-containing reagents are used .

Q. What in vivo experimental designs are appropriate for evaluating the pharmacological potential of this compound?

  • Methodological Answer :

  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents (e.g., BALB/c mice) starting at 10 mg/kg .
  • Pharmacokinetics : Assess bioavailability via IV/PO administration, with plasma sampling at 0, 1, 3, 6, 12, and 24 h. Analyze using LC-MS/MS .
  • Toxicity Screening : Perform histopathology on liver/kidney tissues and measure serum ALT/AST levels .

Key Recommendations for Researchers

  • Synthetic Challenges : Optimize catalyst loading (e.g., 5 mol% Pd for couplings) to reduce costs .
  • Data Reproducibility : Report detailed NMR shifts and coupling constants for structural validation .
  • Safety Protocols : Use fume hoods and PPE due to potential toxicity; dispose of waste via certified contractors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Bromo-6-methyltetrazolo[1,5-a]pyridine
Reactant of Route 2
8-Bromo-6-methyltetrazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.